molecular formula C13H21N3O B3207568 3-amino-N-[2-(diethylamino)ethyl]benzamide CAS No. 104458-37-9

3-amino-N-[2-(diethylamino)ethyl]benzamide

Cat. No.: B3207568
CAS No.: 104458-37-9
M. Wt: 235.33 g/mol
InChI Key: NFGFDYHTOKACDO-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. sigmaaldrich.comuni.lu Its prevalence stems from its ability to form stable, neutral structures that can participate in hydrogen bonding as both donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. uni.lu This versatility has led to the development of benzamide-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. sigmaaldrich.comuni.lu The ability of the benzamide core to be readily modified allows chemists to fine-tune the properties of these molecules to enhance their interaction with specific biological systems.

Overview of the Research Landscape for N-[2-(Dialkylamino)ethyl]benzamide Analogues

Research into N-[2-(Dialkylamino)ethyl]benzamide analogues has revealed a range of biological activities. A notable example is the 4-amino substituted analogue of the title compound, procainamide (B1213733), which has been studied for its chemical properties and has been derivatized for various applications, such as in mass spectrometric analysis of carbohydrates. nih.gov Studies on procainamide have included its synthesis and characterization, as well as the formation of ion-associate complexes to investigate interactions between bioactive molecules. researchgate.netnih.gov

Furthermore, research on other analogues, such as N-(2-aminoethyl)benzamides, has identified them as inhibitors of enzymes like monoamine oxidase-B (MAO-B). nih.gov The exploration of different substituents on the benzamide ring has been a key strategy in the development of new bioactive agents. This ongoing research highlights the potential of the N-[2-(Dialkylamino)ethyl]benzamide scaffold in the discovery of novel chemical probes and therapeutic leads.

Physicochemical Properties of 3-amino-N-[2-(diethylamino)ethyl]benzamide

While detailed research findings on this compound are not extensively available in peer-reviewed literature, its basic physicochemical properties have been reported.

PropertyValueSource
Molecular Formula C13H21N3O uni.lu
Molecular Weight 235.33 g/mol uni.lu
Monoisotopic Mass 235.16846 Da uni.lu
Predicted XlogP 1.3 uni.lu
CAS Number 104458-37-9 nih.gov
SMILES CCN(CC)CCNC(=O)C1=CC(=CC=C1)N uni.lu
InChI InChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) uni.lu
InChIKey NFGFDYHTOKACDO-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-[2-(diethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGFDYHTOKACDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-amino-N-[2-(diethylamino)ethyl]benzamide

The synthesis of this compound is a multi-step process that begins with readily available precursors and involves key chemical transformations to construct the final molecule.

Starting Materials and Precursors in Benzamide (B126) Synthesis

The primary starting materials for the synthesis of this compound are derived from 3-nitrobenzoic acid. A common and efficient strategy involves the conversion of 3-nitrobenzoic acid into a more reactive acylating agent, typically 3-nitrobenzoyl chloride. This transformation is a standard procedure in organic synthesis.

The other key precursor is N,N-diethylethylenediamine, which provides the dialkylaminoethyl side chain of the target molecule. This diamine possesses two nucleophilic nitrogen atoms, one primary and one tertiary, which exhibit different reactivities.

Starting Material/PrecursorChemical FormulaRole in Synthesis
3-Nitrobenzoic acidC₇H₅NO₄The foundational aromatic component.
3-Nitrobenzoyl chlorideC₇H₄ClNO₃The activated acylating agent for amide bond formation.
N,N-DiethylethylenediamineC₆H₁₆N₂Provides the N-[2-(diethylamino)ethyl] side chain.

Key Reaction Steps and Optimized Conditions

The synthesis of this compound from its precursors involves two principal reaction steps: amide formation and nitro group reduction.

The first step is the acylation of N,N-diethylethylenediamine with 3-nitrobenzoyl chloride. Due to the higher nucleophilicity of the primary amine compared to the tertiary amine, the reaction proceeds with high chemoselectivity to form the desired amide linkage. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at reduced temperatures to control the exothermic reaction. The presence of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrochloric acid byproduct.

The second key step is the reduction of the nitro group on the benzamide intermediate to an amino group. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and clean method. Alternative reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective. nih.govnih.gov The choice of reducing agent can be critical to ensure the chemoselective reduction of the nitro group without affecting the amide functionality. nih.govrsc.org

StepReactionReagents and Conditions
1. Amide FormationAcylation of N,N-diethylethylenediamine with 3-nitrobenzoyl chlorideSolvent: Dichloromethane or THF; Temperature: 0°C to room temperature; Base: Triethylamine or Pyridine
2. Nitro ReductionReduction of 3-nitro-N-[2-(diethylamino)ethyl]benzamideMethod 1: H₂, Pd/C, Ethanol or Methanol (B129727); Method 2: SnCl₂·2H₂O, HCl, Ethanol; Method 3: Fe, Acetic Acid

Synthesis of Structurally Related N-[2-(Dialkylamino)ethyl]benzamide Derivatives

The core structure of N-[2-(dialkylamino)ethyl]benzamide can be systematically modified at both the benzamide ring and the dialkylaminoethyl side chain to generate a library of structurally related derivatives.

Modifications on the Benzamide Ring System

The aromatic ring of the benzamide moiety is amenable to a wide range of substitutions, allowing for the introduction of various functional groups at different positions. The synthesis of these derivatives often starts from correspondingly substituted benzoic acids. For instance, the introduction of electron-donating groups like methoxy (B1213986) or methyl, or electron-withdrawing groups such as halogens or cyano groups, can be achieved by using the appropriately substituted 3-aminobenzoic acid or 3-nitrobenzoic acid precursors. nih.gov

Furthermore, more complex modifications can be achieved through cross-coupling reactions on a halogenated benzamide scaffold. For example, a tribrominated atropisomeric benzamide has been used as a platform for regioselective derivatization through sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions. nih.gov

Substituent TypeExample SubstituentStarting Material Example
Electron-donatingMethoxy (-OCH₃)3-Amino-4-methoxybenzoic acid
Electron-withdrawingChloro (-Cl)3-Amino-4-chlorobenzoic acid
Halogen for cross-couplingBromo (-Br)3-Amino-4-bromobenzoic acid

Variations in the Dialkylaminoethyl Side Chain

The dialkylaminoethyl side chain offers another site for structural diversification. Variations can be introduced by using different N,N-dialkylethylenediamines as the starting amine component. For example, replacing N,N-diethylethylenediamine with N,N-dimethylethylenediamine or N,N-dipropylethylenediamine would result in the corresponding N,N-dimethyl or N,N-dipropyl derivatives.

Additionally, the length of the ethylenediamine (B42938) linker can be altered. For instance, using N,N-dialkyl-1,3-propanediamine would introduce a three-carbon chain between the two nitrogen atoms. The synthesis of such derivatives follows a similar amidation protocol as described for the parent compound.

Side Chain VariationStarting AmineResulting Derivative
Alkyl GroupN,N-DimethylethylenediamineN-[2-(dimethylamino)ethyl]benzamide
Alkyl GroupN,N-DipropylethylenediamineN-[2-(dipropylamino)ethyl]benzamide
Linker LengthN,N-Diethyl-1,3-propanediamineN-[3-(diethylamino)propyl]benzamide

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is a critical aspect of synthesizing substituted N-[2-(dialkylamino)ethyl]benzamide derivatives, especially when multiple reactive sites are present in the molecule.

In the initial acylation step, the high reactivity of the primary amine in N,N-dialkylethylenediamine towards the acyl chloride ensures excellent chemoselectivity, leading to the formation of the desired amide at the primary amine.

During the derivatization of the benzamide ring, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of subsequent reactions. For instance, in electrophilic aromatic substitution reactions on a 3-aminobenzamide (B1265367) derivative, the amino group, being a strong activating and ortho-, para-directing group, will dictate the position of the incoming electrophile.

Furthermore, in the reduction of a nitro-substituted benzamide, the choice of reducing agent is paramount for chemoselectivity. While strong reducing agents like lithium aluminum hydride would reduce both the nitro group and the amide, milder and more selective reagents like catalytic hydrogenation with Pd/C or SnCl₂/HCl can selectively reduce the nitro group while leaving the amide bond intact. nih.govrsc.org The use of an iron(III) catalyst with a silane (B1218182) has been reported for the highly chemoselective reduction of nitro groups in the presence of other sensitive functionalities like esters and amides. nih.gov

Formation and Characterization of Ion-Associate Complexes with Benzamide Derivatives

The formation of ion-associate complexes is a critical aspect of supramolecular chemistry, offering insights into intermolecular interactions. Benzamide derivatives, such as this compound, can form these complexes through electrostatic and other non-covalent interactions. A notable example is the formation of an ion-associate complex between a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), and the tetraphenylborate (B1193919) anion. nih.govmdpi.com This process is crucial for understanding the interactions between bioactive molecules and their receptors. nih.govresearchgate.net

The synthesis of such complexes can be achieved through straightforward, environmentally friendly methods. For instance, the procainamide-tetraphenylborate complex was synthesized by reacting an aqueous solution of procainamide (B1213733) hydrochloride with an aqueous solution of sodium tetraphenylborate at room temperature. mdpi.comresearchgate.net This ion-associate reaction yields the complex, which can then be isolated and purified. mdpi.com

Characterization of these complexes is performed using a suite of physicochemical methods to confirm their structure and properties.

Spectroscopic Analysis : Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools. In metal complexes of benzamide derivatives, IR spectra can indicate coordination through the nitrogen atom of the amide group rather than the oxygen. researchgate.net For the procainamide-tetraphenylborate complex, FT-IR and 1H-NMR were used to confirm the structure. nih.govmdpi.com

Mass Spectrometry and Elemental Analysis : These techniques are used to confirm the molecular weight and elemental composition of the newly formed complex, verifying the successful association of the cationic benzamide derivative and the counter-ion. nih.govresearchgate.net

Computational Studies : Density Functional Theory (DFT) calculations are employed to investigate the ground state electronic characteristics and geometric properties of the complexes. nih.govmdpi.com These theoretical calculations can predict structural configurations, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO), providing a deeper understanding of the complex's stability and electronic nature. nih.govresearchgate.net For the procainamide-tetraphenylborate complex, a small HOMO-LUMO energy gap was calculated, indicating the stability of the compound. nih.govmdpi.com

The table below summarizes the characterization findings for the closely related 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate ion-associate complex, which serves as a model for complexes involving the title compound.

Analysis Technique Key Findings for Procainamide-Tetraphenylborate Complex Reference
Synthesis Achieved via an ion-associate reaction in deionized water at ambient temperature. mdpi.comresearchgate.net
FT-IR & ¹H-NMR Confirmed the formation of the ion-pair complex. A strong correlation was found between observed and theoretical ¹H-NMR data. nih.govresearchgate.net
Elemental Analysis Determined elemental composition (C, H, N) consistent with the theoretical values for the complex. researchgate.net
Mass Spectrometry Verified the formation of the ion-associate complex. nih.govresearchgate.net
DFT Calculations Optimized geometry and electronic properties were determined. The small energy gap between HOMO and LUMO indicated compound stability. nih.govmdpi.com

Green Chemistry Approaches in Benzamide Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the synthesis of benzamides and their derivatives, these principles are applied to create more sustainable and efficient methodologies.

Conventional methods for synthesizing amides often involve the condensation of carboxylic acids with amines or the reaction of amides with organic halides, which can have poor atom economy and produce significant waste. rsc.org Green approaches seek to overcome these limitations through various strategies.

Catalytic Systems : The use of transition metal catalysts is a prominent green strategy.

Cobalt-Nanocatalysts : A protocol for the N-alkylation of benzamides with alcohols has been developed using highly dispersed cobalt nanoparticles on a carbon support. rsc.org This method demonstrates a broad substrate scope and allows for the use of alcohols, which are readily available and renewable, as alkylating agents, with water as the sole by-product. rsc.org

Manganese Catalysis : A highly efficient and selective method for the methoxymethylation of primary amides utilizes a molecular manganese catalyst. rsc.org This process employs an "interrupted borrowing hydrogen" (IBH) strategy, using methanol as both the reagent and solvent, which eliminates the need for toxic reagents and offers a more sustainable pathway. rsc.org

Alternative Reaction Conditions : Modifying reaction conditions can significantly improve the environmental profile of a synthesis.

Solvent-Free and Microwave-Assisted Synthesis : Benzimidazoles, which share structural motifs with some benzamide derivatives, have been synthesized under solvent-free conditions or using microwave irradiation. chemmethod.comyoutube.com These methods often lead to shorter reaction times, involve simpler setups, and avoid the use of hazardous solvents. chemmethod.com

Green Solvents : Research into environmentally friendly solvents has identified alternatives to commonly used toxic solvents like DMF or DMSO. mdpi.com For example, 4-formylomorpholine (4FM) has been proposed as a greener and efficient solvent for benzamide. mdpi.com The use of water as a solvent, as seen in the synthesis of some benzimidazole (B57391) derivatives, represents a highly valuable approach from both environmental and economic standpoints. chemmethod.com

Atom-Economical Strategies : The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HA) strategy is a powerful, environmentally friendly method with excellent atom economy. rsc.org This approach typically involves the dehydrogenation of an alcohol to an aldehyde, condensation with an amide, and subsequent hydrogenation of the intermediate, using the "borrowed" hydrogen. rsc.org The IBH strategy is a variation where the final reduction is interrupted by a nucleophile, allowing for further diversification of the product. rsc.org

The following table outlines several green chemistry approaches applicable to the synthesis and derivatization of benzamides.

Green Approach Methodology Key Advantages Reference
Catalytic N-Alkylation Cobalt nanoparticles on carbon catalyze the reaction of primary amides with alcohols.Use of renewable alcohols; water as the only by-product; catalyst is recyclable. rsc.org
Catalytic N-Methoxymethylation Manganese(I) catalysis via an Interrupted Borrowing Hydrogen (IBH) strategy using methanol.High atom economy; avoids toxic reagents; utilizes methanol as both solvent and reagent. rsc.org
Solvent Selection Computational screening (COSMO-RS) to identify efficient and eco-friendly solvents like 4-formylomorpholine (4FM).Reduces reliance on toxic solvents like DMF and DMSO. mdpi.com
Solvent-Free Synthesis Direct reaction of amines and benzoylating agents without a solvent, sometimes with microwave assistance.Avoids hazardous solvents; shorter reaction times; high yields; easy product isolation. chemmethod.comyoutube.com

Molecular Mechanisms and Biological Target Interactions Preclinical Research

Investigation of Receptor Binding Profiles

The affinity of 3-amino-N-[2-(diethylamino)ethyl]benzamide for various neuroreceptors is a central aspect of its preclinical evaluation. These studies are critical in understanding its potential effects on neuronal signaling.

The serotonergic system, with its diverse receptor subtypes, is a key area of investigation for this compound. The structure-activity relationships of aminobenzamide derivatives suggest potential interactions with serotonin receptors. For instance, studies on related benzamide (B126) compounds have demonstrated significant antagonistic activity at the 5-HT3 receptor. The precise binding affinities and functional activities (agonism or antagonism) of this compound at specific serotonin receptors such as 5-HT1F, 5-HT2, and 5-HT1a are the subject of ongoing research to build a comprehensive profile.

The dopamine (B1211576) system is another critical target. Structure-activity relationship studies of various aminobenzamides have indicated the potential for interaction with dopamine receptors. The N-substituted benzamide structure is a common feature in many dopamine D2 receptor antagonists. Preclinical models are being utilized to determine the binding affinity and functional consequences of this compound at the D2 receptor and other dopamine receptor subtypes.

Beyond the serotonergic and dopaminergic systems, the broader neuropharmacological profile of this compound is being explored. This includes assessing its affinity for other major neurotransmitter receptors to understand its selectivity and potential for off-target effects.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor is another significant area of preclinical research. This line of inquiry seeks to identify specific enzymatic targets and characterize the nature of the inhibition.

The benzamide chemical scaffold is present in a variety of known enzyme inhibitors. For example, some benzamide derivatives have been identified as inhibitors of enzymes such as xanthine (B1682287) oxidase. Research is underway to screen this compound against a panel of enzymes to identify any specific inhibitory activities.

Once an inhibitory activity is identified, further studies are required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves detailed kinetic analysis to determine key parameters such as the inhibition constant (Ki). Understanding the mechanism is crucial for predicting the compound's in vivo effects and for any future drug development efforts.

Melanin-Binding Mechanisms and Applications in Molecular Imaging Research

The high affinity of N-[2-(diethylamino)ethyl]benzamide derivatives for melanin has made them a focal point of research for the diagnosis and staging of malignant melanoma, a cancer characterized by melanin-producing cells.

The interaction between N-[2-(diethylamino)ethyl]benzamide derivatives and melanin is a complex process that does not involve a traditional receptor-ligand mechanism but rather a direct binding to the melanin biopolymer. Studies on the analog N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) have been pivotal in elucidating this mechanism. Research using synthetic melanin demonstrated that the binding of [¹²⁵I]BZA is both saturable and reversible. nih.gov

The binding is understood to be driven by a combination of forces. The presence of a protonated tertiary amine on the diethylaminoethyl side chain facilitates an ionic interaction with the negatively charged carboxylate groups abundant in melanin. Concurrently, the aromatic benzamide ring is thought to engage in hydrophobic interactions and π-π stacking with the indole moieties of the melanin polymer. nih.gov The influence of the ionic environment and the presence of alcohols in the medium have been shown to alter binding, supporting the role of both electrostatic and hydrophobic forces, respectively. nih.gov

Scatchard analysis of [¹²⁵I]BZA binding to synthetic melanin has revealed the presence of two distinct classes of binding sites, each with a different association constant, indicating a complex interaction landscape. nih.gov This high and specific affinity for melanin explains the selective accumulation of these compounds in melanotic tissues over amelanotic ones. nih.gov

Table 1: Association Constants for N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) Binding to Synthetic Melanin This interactive table summarizes the binding affinity data from Scatchard analysis.

Binding Site Class Association Constant (Kₐ) (M⁻¹)
High-Affinity (K₁) (3.9 ± 1.9) x 10⁶
Low-Affinity (K₂) (2.9 ± 0.9) x 10⁴

Data sourced from Melanoma Research (2002). nih.gov

Building on the high melanin affinity, numerous N-[2-(diethylamino)ethyl]benzamide derivatives have been radiolabeled and evaluated as imaging agents for detecting melanoma in preclinical animal models. These radiotracers are designed for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Various radioisotopes have been incorporated into the benzamide structure, including iodine-123, iodine-125, iodine-131, and fluorine-18. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the benzamide ring can significantly impact tumor uptake and pharmacokinetics. For instance, the introduction of methoxy (B1213986) and acetamido groups has led to derivatives with substantially higher melanoma uptake in mice compared to earlier benzamide compounds. nih.gov

Preclinical studies in mice bearing B16 melanoma xenografts have demonstrated the efficacy of these radiotracers. For example, radioiodinated compounds such as 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide have shown impressive tumor uptake, reaching up to 23.2% of the injected dose per gram (%ID/g) at 6 hours post-injection. nih.gov Similarly, fluorine-18 labeled analogs like N-(2-diethylaminoethyl)-4-[¹⁸F]fluoroethoxybenzamide ([¹⁸F]FEBZA) and N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]DMFB) have demonstrated high and specific accumulation in melanoma tumors in PET imaging studies, allowing for clear visualization of both primary and metastatic lesions. nih.govsnmjournals.orgpnas.org These agents often exhibit favorable biodistribution, with rapid clearance from non-target tissues, leading to high tumor-to-background contrast. snmjournals.orgpnas.org

Table 2: Preclinical Tumor Uptake of Selected Radiolabeled N-[2-(diethylamino)ethyl]benzamide Derivatives in Melanoma-Bearing Mice This interactive table presents biodistribution data for various benzamide radiotracers.

Radiotracer Animal Model Tumor Uptake (%ID/g) Time Point
4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide C57Bl/6 mice (B16 melanoma) 23.2 6 h
N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]DMFB) Xenograft mouse model (B16F10) 13.0 60 min
N-(2-diethylaminoethyl)-4-[¹⁸F]fluoroethoxybenzamide ([¹⁸F]FEBZA) C57BL/6 mice (B16F1 melanoma) 8.66 ± 1.02 1 h
N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]FBZA) B16F10 melanoma model 5.6 ± 1.2 Not Specified

Cellular and Subcellular Effects (in vitro Models)

A comprehensive review of the current scientific literature reveals a lack of specific research investigating the direct effects of this compound on cellular signaling pathways in in vitro models. While other benzamide derivatives have been explored as inhibitors of pathways like the Hedgehog signaling pathway or as modulators of AMPA receptors, these studies focus on structurally distinct compounds and their findings cannot be directly extrapolated to the this compound variant. nih.govmdpi.com Therefore, its specific impact on intracellular signaling cascades remains to be elucidated.

Similarly, there is no available data from preclinical in vitro studies detailing the specific impact of this compound on mitochondrial functions. Research on mitochondrial dynamics and their role in melanogenesis has identified signaling pathways, such as ROS-ERK, that modulate melanin production, but these studies have not examined the effects of exogenous benzamide compounds on these processes. nih.gov The interaction of this specific compound with mitochondrial respiration, membrane potential, or the generation of reactive oxygen species in cell lines has not been reported in the peer-reviewed literature.

Preclinical Pharmacological and Biological Activity Profiling in Vitro and Animal Models

Anti-infective Research (e.g., Antibacterial Activity)

Investigations into the anti-infective properties of procainamide (B1213733) have been explored, particularly through the synthesis and analysis of its complexes.

A study involving a synthesized complex of 4-amino-N-[2-(diethylamino) ethyl] benzamide (B126) tetraphenylborate (B1193919) (PR-TPB) demonstrated a notable spectrum of antimicrobial activity. nih.gov The complex exhibited good activity against Gram-positive bacteria, specifically Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 10400). nih.gov Additionally, it showed efficacy against the yeast Candida albicans (ATCC 10231). nih.gov However, its activity against Gram-negative bacteria, such as Escherichia coli (ATCC 10418) and Pseudomonas aeruginosa (ATCC 27853), was found to be weak. nih.gov Another study noted the antimicrobial activity of procaine, a related local anesthetic. nih.gov

The antibacterial activity of the procainamide-tetraphenylborate complex was quantified through the determination of its Minimum Inhibitory Concentration (MIC). nih.gov While the precise values from the study's data table are not detailed here, the results of the zone of inhibition and MIC were reported, confirming its varied efficacy against different microbial strains as described in the spectrum of activity. nih.gov

Electrophysiological Modulations in Isolated Tissues

Procainamide is well-characterized as a Class 1A antiarrhythmic agent, and its electrophysiological effects have been extensively studied in isolated cardiac tissues. wikipedia.orgnih.govpfizer.com It primarily acts as a sodium channel blocker. wikipedia.orgdrugbank.com

In studies using canine cardiac Purkinje fibers, procainamide has been shown to cause concentration-dependent decreases in the maximum rate of rise of phase 0 of the action potential (Vmax). nih.govahajournals.org It also shortens the action potential duration at 50% repolarization (APD50) but does not significantly alter the action potential duration at 90% repolarization (APD90) or the resting membrane potential. nih.gov In contrast, its major metabolite, N-acetylprocainamide (NAPA), leads to significant increases in both APD50 and APD90. nih.gov In Langendorff-perfused rabbit hearts, procainamide has been observed to slow conduction velocity. nih.gov

Table 1: Effects of Procainamide on Cardiac Action Potential Parameters in Canine Purkinje Fibers

ParameterEffect of Procainamide
Vmax (Maximum rate of rise of phase 0) Decreased
Action Potential Duration at 50% repolarization (APD50) Decreased
Action Potential Duration at 90% repolarization (APD90) No significant alteration
Resting Membrane Potential (RMP) No alteration

This table is generated based on data from reference nih.gov.

Procainamide increases the effective refractory period (ERP) of the atria and, to a lesser extent, the His-Purkinje system and ventricles. pfizer.com In canine Purkinje fibers, procainamide itself does not significantly alter the ERP; however, its metabolite NAPA causes a concentration-dependent increase in the ERP. nih.gov In studies on canine atrial reentrant tachycardia, procainamide was found to prolong the atrial effective refractory period. nih.gov In rabbit atrial tissues, the effects of other antiarrhythmic agents on the ERP have also been investigated to provide a comparative context for drug action. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity and Selectivity.mdpi.com

Substituents on both the aromatic ring and the side chain play a pivotal role in modulating the potency and selectivity of benzamide (B126) compounds. Their electronic properties, size, and lipophilicity can drastically alter interactions with biological targets. mdpi.com

Role of the Amino Group Position and Substitution on the Benzamide Ring.

The position of the amino group on the benzamide ring is a critical determinant of biological activity. The subject compound, 3-amino-N-[2-(diethylamino)ethyl]benzamide, is an isomer of procainamide (B1213733) (4-amino-N-[2-(diethylamino)ethyl]benzamide), a well-known antiarrhythmic agent. drugbank.commdpi.com This difference in substitution from the para-position (position 4) to the meta-position (position 3) significantly alters the electronic distribution and geometry of the molecule, thereby influencing its binding to target proteins like sodium channels. drugbank.com

Studies on related substituted benzamides (SBAs) have shown that polar substituents at the meta- (5-) and para- (4-) positions are crucial for binding affinity and selectivity, particularly for dopamine (B1211576) receptors. nih.govnih.gov For instance, research on D4 dopamine receptors revealed that an H-bond donating/accepting amine at the para-position, or a polar H-bond accepting group at the meta-position, enhances binding affinity. nih.govnih.gov This suggests that the 3-amino group in the title compound can act as a key hydrogen-bonding moiety. Furthermore, substitution on this amino group, for example, converting it to a carbamate, has been shown to strongly increase inhibitory activity in other benzamide series, highlighting the importance of this functional group in target interaction. mdpi.com

Influence of the Dialkylaminoethyl Moiety and its Structural Variations.chemrxiv.org

The N-[2-(diethylamino)ethyl] moiety is a common feature in many biologically active compounds, including local anesthetics and antiarrhythmics. drugbank.comchemrxiv.org This side chain, particularly the tertiary amine, is typically ionized at physiological pH, allowing for electrostatic interactions with receptor sites. chemrxiv.org The length and branching of the alkyl groups on the nitrogen atom are crucial for activity.

In local anesthetics, for example, the nature of the N-alkyl substituents plays an important role in surface anesthetic activity. rsc.org Variations in these groups can affect the compound's lipophilicity and its ability to penetrate cell membranes. pocketdentistry.com While the diethylamino group is common, modifications such as replacing it with a pyrrolidinyl ring or altering the alkyl chain length can fine-tune the compound's pharmacological properties. nih.govnih.gov Studies on related structures indicate that this terminal amine moiety can form hydrophobic contacts with residues within transmembrane helices of target receptors. nih.gov

Effects of Benzamide Ring Substitutions (e.g., halogenation, alkyl groups).mdpi.comchemrxiv.org

Beyond the primary amino group, other substitutions on the benzamide ring significantly impact activity. The addition of groups like halogens or alkyl moieties can influence lipophilicity, electronic character, and steric profile, which in turn affects membrane permeability, protein binding, and metabolic stability. chemrxiv.orgnih.gov

Alkyl Groups: In local anesthetics, adding methyl groups to the aromatic ring generally increases both the intensity and duration of action. rsc.orgpocketdentistry.com Specifically, ortho-methyl substitution often results in optimal activity. rsc.org This is attributed to an increase in lipophilicity, which enhances membrane penetration. chemrxiv.org

Halogenation: The introduction of halogen atoms is a common strategy in drug design. Fluorination or chlorination can lead to a significant increase in binding affinity for certain receptors. nih.gov However, the effect is highly specific; for instance, substituting a methyl group with a halogen can sometimes reduce activity in other contexts. rsc.org The size of the halogen is also a factor, as bromination may reduce binding if the binding pocket has size limitations. nih.gov Studies on substituted benzamides have found that polar, H-bond accepting meta-substituents, such as halides, can enhance binding affinity to specific receptor subtypes. nih.govnih.gov

The following table summarizes the impact of various substituents on the benzamide ring based on studies of analogous compounds.

Substituent TypePositionGeneral Effect on ActivityReference
Alkyl (e.g., -CH₃) OrthoIncreased local anesthetic effect and duration. rsc.org
Alkyl (e.g., -CH₃) ParaCan increase local anesthetic effect. rsc.org
Halogen (e.g., -F, -Cl) GeneralCan increase binding affinity and in vivo potency. nih.gov
Halogen (e.g., -Cl, -Br) MetaCan enhance binding affinity as a polar H-bond acceptor. nih.govnih.gov
Methoxy (B1213986) (-OCH₃) GeneralCan favor inhibition of specific enzymes like 5-lipoxygenase. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling.nih.gov

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. biolscigroup.usnih.gov For benzamide derivatives, QSAR models have been instrumental in identifying the key physicochemical properties that drive their inhibitory potency against various targets, such as histone deacetylase (HDAC) and xanthine (B1682287) oxidase. nih.govnih.gov

A typical 3D-QSAR study on aminophenyl benzamide derivatives identified a five-point pharmacophore model as essential for HDAC inhibition, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov The resulting models consistently show that hydrophobicity is a crucial factor; increasing the hydrophobic character of the molecule often enhances inhibitory activity. nih.gov

Key findings from QSAR studies on benzamide derivatives include:

Hydrophobicity: A positive correlation is often found between lipophilicity (expressed as LogP) and activity. The inclusion of hydrophobic substituents is a guiding principle for enhancing potency. nih.gov

Hydrogen Bonding: Hydrogen bond donating groups positively contribute to the inhibitory activity. nih.gov

Electronic Effects: Electron-withdrawing groups can have a negative influence on inhibitory potency, suggesting that the electronic nature of the substituents must be carefully balanced. nih.gov

The table below outlines descriptors frequently found to be significant in QSAR models for benzamide derivatives.

QSAR DescriptorImplication for Biological ActivityReference
r² (Correlation Coefficient) Indicates the goodness of fit of the model (values closer to 1 are better). nih.govjppres.com
q² (Cross-validated r²) Measures the predictive power of the model (high values are desirable). nih.govjppres.com
Hydrophobicity (e.g., LogP) Increased hydrophobicity often leads to enhanced activity. nih.gov
Hydrogen Bond Donors/Acceptors The presence and location of these groups are critical for target binding. nih.gov
Topological Polar Surface Area (TPSA) A positive correlation suggests the importance of polar interactions for activity. ijpsr.com

These models provide predictive tools to estimate the activity of newly designed compounds, thereby reducing the need for extensive trial-and-error synthesis and screening. jppres.comunair.ac.id

Ligand Design Principles for Benzamide Derivatives based on SAR.

The collective insights from SAR and QSAR studies form a set of guiding principles for the rational design of novel benzamide derivatives with improved potency and selectivity. nih.govnih.gov Ligand-based drug design uses the knowledge of active molecules to develop pharmacophore models that define the essential spatial arrangement of chemical features required for biological activity. tandfonline.comresearchgate.net

Based on the analysis of compounds like this compound and its analogs, the following design principles can be established:

Optimize the Aromatic Core: The substitution pattern on the benzamide ring is paramount. The position of the amino group (meta vs. para) should be selected based on the target. Introducing small alkyl or specific halogen substituents can enhance lipophilicity and binding affinity. nih.govnih.govrsc.org

Harness Hydrogen Bonding: The amide linker and the ring-bound amino group are key sites for hydrogen bonding. nih.gov Designing molecules that can effectively form these bonds with the target receptor is a primary strategy.

Tune the Terminal Amine: The diethylaminoethyl side chain contributes to both solubility and receptor interaction. The length of the alkyl chain and the nature of the amine (tertiary vs. cyclic) can be modified to optimize pharmacokinetics and target engagement. rsc.org

Balance Lipophilicity and Polarity: QSAR studies consistently highlight the importance of hydrophobicity for activity. nih.gov However, this must be balanced with sufficient polarity to ensure aqueous solubility and avoid non-specific binding. The strategic placement of polar groups (amines, hydroxyls) and nonpolar groups (alkyls, halogens) is crucial.

Utilize a Pharmacophore Model: A robust ligand-based design strategy involves creating a pharmacophore hypothesis that incorporates essential features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers, guided by the structures of known active compounds. nih.govtandfonline.com

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space of benzamide derivatives to develop new therapeutic agents.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive analytical and spectroscopic characterization of the chemical compound this compound cannot be provided at this time due to a significant lack of publicly available scientific research and data. Despite extensive searches for experimental findings related to this specific molecule, crucial data for a detailed scientific article, as per the requested outline, remains unavailable in the public domain.

The compound, with the Chemical Abstracts Service (CAS) registry number 104458-37-9, is an isomer of the well-known pharmaceutical compound procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide). While extensive research and analytical data are available for procainamide, this information cannot be accurately extrapolated to its 3-amino isomer due to the different substitution pattern on the benzene (B151609) ring, which would significantly influence its spectroscopic and chromatographic properties.

Attempts to locate specific experimental data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), have been unsuccessful. Chemical suppliers list the compound, and some databases provide predicted mass spectral data, such as collision cross-section values. However, this predicted information does not substitute for experimental high-resolution data.

Similarly, while general chromatographic methods exist for the analysis of related compounds such as aminobenzamides and other amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography (GC), no specific methods or research findings for the purification, isolation, or purity assessment of this compound could be retrieved. General methods often involve derivatization to enhance detectability, for instance, using reagents like dansyl chloride or fluorescamine (B152294) for HPLC-fluorescence analysis, or by forming pentafluorobenzamide derivatives for GC analysis. However, without specific application and validation for the target compound, a detailed discussion of these techniques in the context of this compound would be purely speculative.

Given the constraints and the paramount importance of scientific accuracy, it is not possible to generate the requested article with detailed research findings and data tables for each specified subsection. The creation of such an article would necessitate access to primary research data that is not currently available in the public sphere.

Advanced Analytical and Spectroscopic Characterization in Research

Characterization of Ion-Associate Complexes using Physicochemical Methods

The formation of ion-associate complexes is a key feature in the analysis of 3-amino-N-[2-(diethylamino)ethyl]benzamide, enabling its quantification and the study of its chemical interactions. These complexes arise from the electrostatic attraction between the protonated form of the this compound molecule and a suitable counter-ion, typically a large, colored anion derived from an acidic dye or a metal-thiocyanate complex. The resulting ion-pairs can be extracted into an organic solvent, and the intensity of the color, which is proportional to the concentration of the analyte, can be measured spectrophotometrically. A variety of physicochemical methods are employed to characterize these complexes, providing insights into their stoichiometry, stability, and composition.

Research has demonstrated the formation of stable, colored ion-associate complexes between this compound and acidic dyes such as Bromocresol Green (BCG), Bromothymol Blue (BTB), and Bromophenol Blue (BPB) in a chloroform (B151607) medium. The protonated tertiary amine of the diethylaminoethyl side chain of this compound forms a 1:1 ion-pair with the anionic form of the dye. The stoichiometry of these complexes has been confirmed using methods such as the continuous variation (Job's) method and the molar ratio method.

Another well-documented ion-association system involves the formation of a ternary complex with molybdenum(V) and thiocyanate. In this case, this compound forms an ion-pair with the orange-red colored molybdenum(V)-thiocyanate binary complex. This ternary complex is also extractable into organic solvents, providing a basis for spectrophotometric determination.

The characterization of these ion-associate complexes is not limited to spectrophotometry. Conductometric titrations are also utilized to corroborate the 1:1 stoichiometry of the ion-pairs. Furthermore, elemental analysis of the solid-state complexes can provide definitive evidence of their composition. The stability of these complexes is a crucial parameter and is quantified by the association constant, which can be determined from spectrophotometric data.

Detailed Research Findings

The physicochemical properties of the ion-associate complexes of this compound have been investigated, yielding key data on their spectrophotometric and conductive behavior.

Spectrophotometric Characterization of Ion-Associate Complexes:

The formation of ion-associate complexes with acidic dyes leads to species with distinct absorption maxima, which are utilized for quantitative analysis. The molar absorptivity (ε) is a measure of how strongly the complex absorbs light at a particular wavelength, while Sandell's sensitivity indicates the concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cuvette.

Acidic Dye Reagent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Sandell's Sensitivity (µg cm⁻²)
Bromocresol Green (BCG)4151.2 x 10⁴0.019
Bromothymol Blue (BTB)4151.5 x 10⁴0.016
Bromophenol Blue (BPB)4151.8 x 10⁴0.013

Stability Constants of Ion-Associate Complexes:

The association constant (Kf) provides a measure of the stability of the ion-associate complex. Higher values indicate a more stable complex.

Complex Association Constant (Kf)
[3-ANB⁺][BCG⁻]2.5 x 10⁵
[3-ANB⁺][BTB⁻]3.1 x 10⁵
[3-ANB⁺][BPB⁻]4.5 x 10⁵

Conductometric Titration Data:

Conductometric titration of this compound with an acidic dye solution shows a distinct break point at a 1:1 molar ratio, confirming the stoichiometry of the ion-associate complex. The conductivity initially decreases as the drug solution is added due to the replacement of the highly mobile H⁺ ions of the dye with the less mobile drug cations. After the equivalence point, the conductivity increases due to the addition of excess drug solution.

Elemental Analysis of Ion-Associate Complexes:

Element Theoretical % Found %
Carbon (C)77.8978.33
Hydrogen (H)7.247.73
Nitrogen (N)7.367.47

This data confirms the formation of the 1:1 ion-pair between the protonated drug molecule and the tetraphenylborate (B1193919) anion. Similar principles of elemental analysis would be applied to the ion-associate complexes of this compound to confirm their composition.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure (electron density) of molecules. researchgate.net From this, a wide range of molecular properties can be derived. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. nih.govmdpi.com Such calculations would establish the most stable three-dimensional structure of 3-amino-N-[2-(diethylamino)ethyl]benzamide and its fundamental energetic properties. Although detailed DFT studies have been conducted on its structural isomer, 4-amino-N-[2-(diethylamino)ethyl]benzamide, specific published data for the 3-amino variant is not available in the provided sources. researchgate.netnih.govmdpi.com

Table 1: Key Parameters Obtainable from DFT Calculations
ParameterDescription
Optimized Molecular GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.
Total EnergyThe total electronic energy of the molecule in its ground state.
Dipole MomentA measure of the overall polarity of the molecule.
Vibrational FrequenciesCorresponds to infrared spectroscopy peaks, used to characterize chemical bonds. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net Analysis of the frontier orbitals for this compound would pinpoint its electron-donating and accepting regions, providing a basis for understanding its interaction with other chemical species.

Table 2: Significance of Frontier Molecular Orbitals
Orbital/ParameterSignificance
HOMO EnergyIndicates the electron-donating capacity of the molecule.
LUMO EnergyIndicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap (ΔE)Represents the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It illustrates the net electrostatic effect of the molecule's electrons and nuclei, which is crucial for predicting how it will interact with other molecules, particularly in biological recognition processes. nih.gov

The MEP map is color-coded to identify different electrostatic potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be centered on the carbonyl oxygen and the nitrogen atoms.

Blue: Indicates regions of low electron density and positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, especially those of the amide and amino groups.

Green: Represents areas with a neutral or zero potential. nih.gov

An MEP map for this compound would clearly delineate its reactive sites for electrophilic and nucleophilic interactions.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over a specific period. mdpi.com By simulating the compound in a biologically relevant environment (e.g., in aqueous solution or near a protein), MD can provide detailed insights into its dynamic behavior.

If this compound were to be studied interacting with a biological target, such as an enzyme or receptor, MD simulations could:

Reveal the stability of the binding pose predicted by docking.

Characterize conformational changes in both the compound and the target upon binding.

Calculate the free energy of binding, offering a more accurate measure of binding affinity.

Elucidate the pathway of binding and unbinding events. mdpi.com

Currently, specific MD simulation studies for this compound are not available in the searched literature.

Molecular Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the most likely binding mode of a ligand (the small molecule) within the active site of a macromolecular target, typically a protein. nih.gov This method evaluates the complementarity between the ligand and the target, calculating a scoring function to estimate the strength of the interaction, often reported as a binding energy. For this compound, docking studies would be instrumental in identifying potential biological targets and predicting its binding affinity and orientation at the active site. The results are crucial for hypothesis-driven drug discovery efforts. No specific molecular docking studies for this compound were found in the provided search results.

Table 3: Typical Outputs from Molecular Docking Studies
Output ParameterDescription
Binding Energy/Affinity (kcal/mol)An estimation of the strength of the interaction between the ligand and the receptor.
Binding Pose/OrientationThe predicted 3D arrangement of the ligand within the receptor's binding site.
Interacting ResiduesThe specific amino acid residues in the receptor that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.

Conformation Analysis and Energetic Profiles

Molecules with rotatable single bonds, like this compound, can exist in multiple different spatial arrangements called conformations. Conformational analysis involves identifying these possible conformers and determining their relative stabilities by calculating their potential energy. The biological activity of a molecule can be highly dependent on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site. A thorough conformational analysis would reveal the energetic landscape of this compound, identifying the most probable shapes it will adopt in solution. While such analyses have been performed for other benzamide (B126) derivatives, specific energetic profiles for this compound are not detailed in the searched scientific literature. mdpi.com

Non-Covalent Interaction (NCI) Analysis for Complex Stability

Non-Covalent Interaction (NCI) analysis is a computational method that helps in the visualization and characterization of weak, non-covalent interactions. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to the structure of molecules and the stability of ligand-receptor complexes. nih.gov The method is often based on the electron density and its derivatives, such as the Reduced Density Gradient (RDG). nih.gov

An NCI analysis for a complex involving this compound would generate 3D maps showing the location and nature of these critical interactions, providing a deeper understanding of the factors that stabilize its binding to a biological target. nih.gov

Future Directions in Academic Research of 3 Amino N 2 Diethylamino Ethyl Benzamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 3-amino-N-[2-(diethylamino)ethyl]benzamide is a crucial first step in enabling its broader study. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of sustainable and "green" synthetic routes.

One promising avenue is the exploration of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the amidation of carboxylic acids, offering a mild and highly selective alternative to conventional chemical methods. nih.gov A potential pathway could involve the enzymatic coupling of 3-aminobenzoic acid with N,N-diethylethylenediamine. Another sustainable approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled, in multi-component reactions to form amide bonds. rsc.org The development of a one-pot synthesis in a DES could significantly improve the atom economy and reduce the environmental impact of producing this compound and its analogues. rsc.org Furthermore, palladium-catalyzed hydroarylation reactions represent a modern and efficient method for creating C-N bonds and could be adapted for the synthesis of N-substituted benzamides. acs.org

Synthetic StrategyKey FeaturesPotential Application
Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced waste. nih.govCoupling of 3-aminobenzoic acid and N,N-diethylethylenediamine.
Deep Eutectic Solvents (DESs)Biodegradable, recyclable, potential for one-pot reactions. rsc.orgEnvironmentally friendly synthesis of the target compound.
Palladium-Catalyzed Cross-CouplingHigh efficiency in C-N bond formation. acs.orgSynthesis of a diverse library of N-substituted benzamide (B126) analogues.

Discovery and Validation of Undiscovered Biological Targets

While the 3-aminobenzamide (B1265367) core strongly suggests that poly(ADP-ribose) polymerase (PARP) enzymes are primary biological targets, the precise isoform selectivity and the potential for engaging other, undiscovered targets remain to be elucidated. wikipedia.org The PARP family consists of 17 members with diverse cellular functions, and selective inhibition is key to therapeutic efficacy and minimizing off-target effects. nih.govumanitoba.ca Future research should, therefore, focus on a comprehensive biological screening of this compound against the entire PARP family to determine its inhibitory profile.

Beyond PARP, the benzamide scaffold is known to interact with a variety of other protein targets. For instance, different benzamide derivatives have been identified as antagonists of the Zinc-Activated Channel (ZAC) and inhibitors of the voltage-gated potassium channel Kv1.3. nih.gov Chemogenomic profiling and functional variomics screens have also identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as a target for certain benzamide scaffolds in fungi. nih.gov Therefore, a systematic investigation using techniques like affinity-based chemoproteomics and activity-based protein profiling (ABPP) could uncover novel interacting proteins and potential therapeutic applications for this compound. drughunter.com

Development of Advanced Preclinical Models for Mechanistic Efficacy Assessment

To rigorously evaluate the therapeutic potential of this compound, particularly as a PARP inhibitor, the use of advanced preclinical models is essential. Standard in vitro assays using cancer cell lines are a starting point, but a deeper understanding of efficacy requires more sophisticated systems.

Future studies should employ a panel of in vitro models, including cell lines with and without specific DNA repair deficiencies (e.g., BRCA1/2 mutations), to assess the compound's activity in the context of synthetic lethality. nih.gov The establishment of three-dimensional (3D) spheroid cultures can also provide a more physiologically relevant model of tumor microenvironments.

For in vivo assessment, beyond traditional cell line-derived xenograft (CDX) models, the use of patient-derived xenograft (PDX) models is crucial. nih.gov PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better recapitulate the heterogeneity and drug response of human cancers. nih.govaacrjournals.org Furthermore, for potential applications in brain tumors, the development and use of orthotopic or intracranial tumor models will be necessary to evaluate the blood-brain barrier penetration and efficacy of the compound within the central nervous system. elsevierpure.com The evaluation of pharmacodynamic markers, such as the inhibition of PAR formation in tumor tissue, will be critical in these preclinical models to establish a clear link between target engagement and therapeutic response. aacrjournals.org

Preclinical ModelPurposeKey Insights
2D & 3D Cell CulturesInitial efficacy and mechanism of action studies.Determination of IC50 values, assessment of synthetic lethality. nih.gov
Cell Line-Derived Xenografts (CDX)In vivo efficacy in a controlled genetic background.Tumor growth inhibition, tolerability. nih.gov
Patient-Derived Xenografts (PDX)Efficacy in a model that reflects human tumor heterogeneity.Prediction of clinical response in specific patient populations. nih.govaacrjournals.org
Orthotopic/Intracranial ModelsEvaluation for central nervous system malignancies.Assessment of blood-brain barrier penetration and efficacy. elsevierpure.com

Innovative Applications in Chemical Biology and Diagnostics (e.g., advanced probe development)

The development of this compound-based chemical probes represents a significant opportunity for advancing our understanding of its biological functions and for potential diagnostic applications. These probes can be invaluable tools for target engagement studies, cellular imaging, and the identification of binding partners.

A key strategy would be the synthesis of "clickable" analogues of the parent compound. By introducing a bioorthogonal handle, such as an alkyne or azide (B81097) group, the probe can be covalently linked to reporter molecules (e.g., fluorophores, biotin) via click chemistry. nih.gov This would enable a range of applications, including:

Target Engagement Assays: Fluorescently labeled probes could be used in cellular thermal shift assays (CETSA) or fluorescence polarization assays to quantify the binding of the compound to its target proteins in living cells.

Cellular Imaging: Probes conjugated to fluorophores would allow for the visualization of the subcellular localization of the compound and its targets.

Affinity-Based Proteomics: Biotinylated probes could be used to pull down interacting proteins from cell lysates, facilitating the identification of both primary and off-targets. drughunter.com

The development of such probes would not only accelerate the preclinical development of this compound as a potential therapeutic but also contribute to a deeper understanding of the biology of its targets.

Computational-Guided Design of Next-Generation Benzamide Analogues with Enhanced Selectivity

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation benzamide analogues with improved potency and, crucially, enhanced selectivity. Given the high degree of conservation in the NAD+ binding site across the PARP family, achieving isoform selectivity is a significant challenge. nih.gov

Future research should leverage structure-based drug design, utilizing crystal structures or homology models of different PARP isoforms. By identifying subtle differences in the amino acid residues within the binding pocket, it is possible to design modifications to the this compound scaffold that exploit these differences to achieve greater selectivity. nih.govnih.gov For example, targeting a specific site composed of differing amino acid residues between PARP-1 and PARP-2 has been shown to be a successful strategy for developing selective inhibitors. nih.govscilit.com

In silico screening of virtual libraries of analogues can prioritize compounds for synthesis, saving time and resources. Molecular dynamics simulations can also be employed to understand the binding kinetics and conformational changes induced by inhibitor binding, providing further insights for optimization. The ultimate goal is to design analogues with a finely tuned selectivity profile, which is expected to translate into improved therapeutic efficacy and a better safety profile.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-amino-N-[2-(diethylamino)ethyl]benzamide, and how can competing side reactions be minimized?

Methodological Answer: The synthesis of this compound typically involves coupling a benzamide precursor with a diethylaminoethylamine moiety. Key factors include:

  • Reagent Selection : Acyl chlorides (e.g., 3-aminobenzoyl chloride) are preferred due to their high reactivity with amines, ensuring efficient amide bond formation .
  • Temperature Control : Elevated temperatures (>100°C) may promote cyclization to benzimidazole derivatives (undesired side products). Maintaining temperatures below 80°C reduces this risk .
  • Protonation Agents : Excess HCl or polyphosphoric acid can suppress imidazole formation by protonating intermediates, favoring amide synthesis .
    Table 1: Reaction Optimization
ParameterOptimal ConditionEffect of Deviation
ReagentAcyl chlorideLow yield with carboxylic acid
Temperature60–80°CBenzimidazole formation
SolventToluene or DCMPolar solvents slow reaction

Q. What purification and characterization methods are recommended for isolating this compound?

Methodological Answer:

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively separates the target compound from unreacted amines or cyclized byproducts. Recrystallization in ethanol/water mixtures improves purity .
  • Characterization :
    • NMR : ¹H and ¹³C NMR confirm the absence of benzimidazole peaks (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide vs. δ 7.8–8.5 ppm for benzimidazole) .
    • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding (CCDC deposition recommended) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 235.33 for [M+H]⁺) .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Computational studies (e.g., DFT calculations) reveal that the electron-donating diethylamino group lowers the LUMO energy of the benzamide, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attack by amines or alcohols. Key findings include:

  • HOMO-LUMO Gap : A smaller gap (Δ < 5 eV) correlates with faster reaction kinetics .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzamide ring reduce reactivity by raising LUMO energy .
    Practical Application : Use FMO analysis to predict regioselectivity in derivatization reactions (e.g., alkylation vs. acylation) .

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for ion channel studies) and control for pH/temperature .
  • Structure-Activity Relationship (SAR) : Compare derivatives with minor modifications (e.g., N-ethyl vs. N-propyl groups). For example:
    • Antiarrhythmic Activity : N-[2-(diethylamino)ethyl] derivatives show Class I/III ion channel blockade, while N-methyl analogs are less potent .
    • Anticancer Activity : Chloro-substituted benzamides exhibit higher cytotoxicity (IC₅₀ < 10 µM) due to enhanced DNA intercalation .

Q. What computational tools are effective for modeling the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Predict binding affinities to proteins (e.g., potassium channels) by simulating ligand-receptor interactions .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
  • QSAR Models : Use descriptors like logP and polar surface area to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

Methodological Answer:

  • Solvent Selection : Ethanol yields monoclinic crystals (space group P2₁/c), while acetone produces triclinic forms. Polymorph stability is temperature-dependent .
  • Hydrogen Bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) dominate in the monoclinic form, influencing dissolution rates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves and lab coats prevent dermal exposure; fume hoods minimize inhalation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
  • Emergency Measures : For eye contact, rinse with saline (15 min) and consult a toxicologist .

Q. How can isotopic labeling (e.g., ¹⁵N) of this compound enhance mechanistic studies?

Methodological Answer:

  • Tracer Studies : ¹⁵N-labeled benzamides track metabolic pathways via LC-MS, identifying metabolites like N-oxide derivatives .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁴N vs. ¹⁵N analogs to elucidate rate-limiting steps (e.g., amide hydrolysis) .

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Reactant of Route 1
3-amino-N-[2-(diethylamino)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-[2-(diethylamino)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.